molecular formula C6H4F7IO B1606588 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol CAS No. 92835-82-0

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol

Cat. No. B1606588
CAS RN: 92835-82-0
M. Wt: 351.99 g/mol
InChI Key: AAIXLNBYXIVUKR-UHFFFAOYSA-N
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Description

“4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol” is a chemical compound with the molecular formula C6H4F7IO . It is also known by its CAS number 1422-42-0 .


Synthesis Analysis

The compound has been used in the synthesis of several new ternary lanthanide complexes (Ln = Er, Ho, Yb, Nd) in which the synergistic ligand is 1,10-phenanthroline (phen) or 2,2′-bipyridine (bipy) .


Molecular Structure Analysis

The molecular weight of the compound is 351.99 g/mol . The InChI string representation of the molecule is InChI=1S/C6H4F7IO/c7-4 (8,1-3 (14)2-15)5 (9,10)6 (11,12)13/h1,15H,2H2 . The compound has a complexity of 257 as computed by Cactvs 3.4.6.11 .


Chemical Reactions Analysis

The compound has been used as a ligand in the synthesis of several new ternary lanthanide complexes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.99 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 351.91951 g/mol . The topological polar surface area of the compound is 20.2 Ų . The heavy atom count of the compound is 15 .

Scientific Research Applications

Fluorinated Compounds in Molecular Orbital Studies

Fluorinated compounds are essential in molecular orbital studies for organic molecules. Extended basis sets incorporating Gaussian functions have been developed to improve the accuracy of calculations for molecules containing elements like fluorine, demonstrating the importance of fluorinated compounds in computational chemistry and molecular design (Hehre, Ditchfield, & Pople, 1972).

Fluorinated Alcohols in Industrial Applications

The study of fluorotelomer alcohols (FTOHs) in environmental systems illustrates the application of fluorinated compounds in understanding environmental persistence and transformation. For instance, 6:2 FTOH biotransformation in river sediment systems has been extensively studied, highlighting the environmental implications of fluorinated materials used in consumer and industrial products (Zhao et al., 2013).

Fluorinated Oligothiophenes in Electronics

Fluorinated oligothiophenes have been synthesized and investigated for their potential in molecular and polymeric electronics. The study of these materials demonstrates the impact of fluorocarbon substitution on molecular and solid-state properties, offering insights into the design of high-performance electronic materials (Facchetti et al., 2004).

Synthesis of Fluorinated Diols

The radical addition of fluorinated compounds to alcohols has been explored for the synthesis of fluorinated diols, such as the transformation of 1-iodoperfluorohexane to a telechelic fluorinated diol. This research demonstrates the synthetic versatility of fluorinated compounds in creating novel materials with potential applications in polymer chemistry and materials science (Lahiouhel, Améduri, & Boutevin, 2001).

properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXLNBYXIVUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254284
Record name 4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol

CAS RN

1422-42-0
Record name 4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 2
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 3
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 4
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 5
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Reactant of Route 6
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol

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